molecular formula C27H23N5O4 B2789251 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111150-47-0

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2789251
CAS No.: 1111150-47-0
M. Wt: 481.512
InChI Key: XEIJEVAWAJIFBE-UHFFFAOYSA-N
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Description

Overview N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research. With a molecular formula of C27H22ClN5O4 and a molecular weight of 515.9 g/mol, this complex molecule features a 1,2,4-oxadiazole heterocycle linked to an imidazole ring, a structural motif often associated with diverse biological activities . This product is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Value This compound belongs to a class of molecules frequently investigated for their potential pharmacological properties. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds studied for neurological disorders . Specifically, related analogs containing the 1,2,4-oxadiazole moiety have demonstrated research value in studies targeting the GABAA receptor, a key target for anticonvulsant and anxiolytic research . The structure-activity relationship (SAR) of such compounds provides a foundation for designing novel bioactive molecules, making this compound a valuable intermediate or tool for exploratory studies in hit-to-lead optimization campaigns. Availability This product is available to the research community through chemical suppliers, offered in various quantities to suit experimental needs . Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-34-23-13-10-20(14-24(23)35-2)25-30-27(36-31-25)22-16-32(17-28-22)15-18-8-11-21(12-9-18)29-26(33)19-6-4-3-5-7-19/h3-14,16-17H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIJEVAWAJIFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic compound that belongs to the class of oxadiazoles and imidazoles. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several synthetic steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate precursors under dehydrating conditions.
  • Attachment of the Dimethoxyphenyl Group : A substitution reaction introduces the dimethoxyphenyl group using halogenated precursors.
  • Introduction of the Benzamide Moiety : The final step involves coupling with a benzoyl chloride derivative to form the desired compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Biofilm Formation : Compounds based on the imidazole scaffold showed strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Compound TypeActivity AgainstReference
Imidazole DerivativesStrong against S. aureus, E. coli, and C. albicans
Oxadiazole DerivativesModerate against various pathogens

Anticancer Activity

This compound has shown potential as an anticancer agent in various studies:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin. For example, certain derivatives exhibited IC50 values below 2 µg/mL against cancer cell lines such as Jurkat and HT29 .
Cell LineIC50 Value (µg/mL)Reference
Jurkat< 2
HT29< 2

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The compound interacts with specific proteins involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole and imidazole derivatives in clinical settings:

  • Study on Biofilm Inhibition : A study evaluated a series of oxadiazole derivatives for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The most active compound showed a 75% reduction in biofilm mass compared to controls .
  • Anticancer Efficacy : In vitro testing of imidazole-containing compounds revealed that they significantly inhibited growth in various cancer cell lines with minimal toxicity to normal cells .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The oxadiazole framework has been linked to the inhibition of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific enzymes related to tumor growth.

For instance, studies have shown that compounds containing the oxadiazole structure can effectively inhibit the growth of leukemia and melanoma cell lines . The cytotoxicity of these compounds often surpasses that of established anticancer drugs.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .

Antimicrobial Activity

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has shown potential as an antimicrobial agent. The oxadiazole derivatives are known for their ability to combat bacterial infections and may serve as a basis for developing new antibiotics .

Other Biological Activities

Additionally, compounds similar to this compound have been reported to exhibit:

  • Antidiabetic effects by modulating glucose metabolism.
  • Anticonvulsant properties through modulation of neurotransmitter activity.

These diverse biological activities make this compound a candidate for further pharmacological exploration.

Case Study 1: Anticancer Activity

A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. One derivative showed an MID GI50 value of 2.09 µM against leukemia cells, indicating its potential as a lead compound for anticancer drug development .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that this compound inhibits COX enzymes effectively. This inhibition correlates with reduced levels of inflammatory markers in treated cells .

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties revealed that derivatives containing the oxadiazole moiety exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this compound .

Comparison with Similar Compounds

Compound 130 ()

  • Structure : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.
  • Comparison: While both compounds share a 1,2,4-oxadiazole core, Compound 130 lacks the imidazole ring and instead incorporates a urea linkage.

BB07860 ()

  • Structure : 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide.
  • Comparison : This compound shares the 3,4-dimethoxyphenyl and imidazole motifs with the target compound but replaces the 1,2,4-oxadiazole with an acetamide linker. The additional methoxyphenyl group may enhance π-stacking interactions but reduce metabolic stability compared to the oxadiazole ring .

Compound 6 ()

  • Synthesis: Reacting enaminone derivatives with hydroxylamine hydrochloride in ethanol under reflux.
  • Key Difference : The target compound likely requires more complex purification due to its larger molecular weight and multiple aromatic substituents.

Physicochemical Properties

Property Target Compound* Compound 6 () BB07860 ()
Molecular Weight ~550 g/mol (estimated) 348.39 g/mol 500.55 g/mol
Melting Point Not reported 160°C Not reported
IR (C=O stretch) ~1600–1670 cm⁻¹ (expected) 1606 cm⁻¹ Not reported
Solubility Moderate (polar aprotic solvents) Low in water Moderate in DMSO

*Estimates based on structural analogues.

Anticancer Potential

  • : Imidazole derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide show potent anticancer activity against cervical cancer cells.
  • : Benzimidazole-oxadiazole hybrids exhibit IC₅₀ values <10 µM against breast cancer cell lines, suggesting the target compound’s oxadiazole-imidazole core could be pharmacologically relevant .

Antimicrobial Activity

  • : Sulfonamide-linked imidazole derivatives demonstrate antibacterial and antifungal activity. The target compound’s lack of sulfonamide groups may reduce antimicrobial efficacy but improve selectivity for eukaryotic targets .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation .
  • Temperature control : Reflux conditions (80–120°C) are critical for oxadiazole ring closure .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1688 cm⁻¹ for the benzamide group) .
  • NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.8–8.2 ppm range) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 420 for a related oxadiazole derivative) .
  • Chromatography : TLC or HPLC with hexane:ethyl acetate (4:1) systems monitors reaction progress and purity (Rf ~0.55–0.67) .

Advanced: How can computational modeling tools like UCSF Chimera elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Predict binding modes to target proteins (e.g., MAP kinase in cancer studies). For example, oxadiazole and imidazole moieties may form hydrogen bonds with active-site residues .
  • Dynamic simulations : Analyze ligand-protein stability using trajectories from molecular dynamics (MD) simulations .
  • Visualization : UCSF Chimera’s Volume Viewer and Multiscale extensions enable 3D rendering of large molecular assemblies, aiding in binding site analysis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed concentrations in cell viability assays) .
  • Selectivity profiling : Compare activity against related enzymes (e.g., factor Xa vs. trypsin) to rule off-target effects .
  • Metabolic stability studies : Assess compound degradation in microsomal models to explain discrepancies in in vivo vs. in vitro efficacy .

Advanced: What strategies enhance pharmacokinetic properties and selectivity during lead optimization?

  • P(1) ligand modification : Introducing polar groups (e.g., aminobenzisoxazole) improves selectivity for target enzymes over plasma kallikrein .
  • P(4) moiety optimization : Hydrophobic substituents (e.g., trifluoromethyl) reduce plasma protein binding, enhancing free fraction and bioavailability .
  • Permeability enhancement : LogP adjustments via substituent tuning (e.g., methoxy vs. methyl groups) balance solubility and membrane penetration .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is labor-intensive; switch to recrystallization for large batches .
  • Intermediate stability : Oxadiazole precursors may hydrolyze under acidic conditions; use anhydrous solvents and inert atmospheres .

Advanced: How can researchers design derivatives to probe the role of the 3,4-dimethoxyphenyl group in biological activity?

  • Isosteric replacement : Substitute methoxy groups with halogens (e.g., Cl) or bioisosteres (e.g., trifluoromethoxy) to assess electronic effects .
  • Fragment-based screening : Synthesize truncated analogs (e.g., phenyl vs. dimethoxyphenyl) to identify minimal pharmacophores .

Basic: What safety protocols are recommended for handling this compound during synthesis?

  • Ventilation : Use fume hoods due to volatile solvents (e.g., acetonitrile) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to avoid reactive hazards .

Advanced: How can high-throughput screening (HTS) platforms be adapted to evaluate this compound’s inhibitory potency?

  • Assay design : Fluorescence-based assays (e.g., fluorogenic substrates for protease inhibition) enable rapid kinetic analysis .
  • Automation : Liquid handlers dispense nanoliter volumes of compound libraries into 384-well plates for dose-response profiling .

Advanced: What mechanistic studies are needed to confirm apoptosis induction in cancer cells?

  • Western blotting : Measure caspase-3/7 activation and PARP cleavage .
  • Flow cytometry : Quantify Annexin V/propidium iodide staining to differentiate apoptosis vs. necrosis .

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